molecular formula C15H25ClN6O4 B583876 Acyclovir N-Ethyl-L-valinate Hydrochloride CAS No. 1346617-49-9

Acyclovir N-Ethyl-L-valinate Hydrochloride

Número de catálogo: B583876
Número CAS: 1346617-49-9
Peso molecular: 388.853
Clave InChI: YOYUKRMZXJXIMC-PPHPATTJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Classification

The systematic nomenclature of Acyclovir N-Ethyl-L-valinate Hydrochloride follows International Union of Pure and Applied Chemistry conventions, providing a standardized identification framework for this complex molecular structure. The complete International Union of Pure and Applied Chemistry name is designated as 2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-(ethylamino)-3-methylbutanoate hydrochloride, which precisely describes the molecular connectivity and stereochemical configuration. This nomenclature systematically identifies the purine base component, the ethoxy linker region, and the modified amino acid ester portion with its ethyl substitution. The Chemical Abstracts Service has assigned registry number 1346617-49-9 to this compound, establishing its unique identification within the global chemical database system.

The nomenclature reveals several critical structural elements including the retention of the 2-amino-6-oxo-1H-purin-9-yl core derived from the parent acyclovir molecule. The methoxy ethyl bridging unit connects this purine base to the L-valinate ester moiety, which has been further modified through N-ethyl substitution. Alternative systematic names include N-Ethyl-L-valine 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester hydrochloride, emphasizing the amino acid ester character of the molecule. The compound is also referenced as Valacyclovir European Pharmacopoeia Impurity D hydrochloride, indicating its significance as a characterized pharmaceutical impurity.

The Chemical Abstracts Service classification places this compound within the broader category of purine nucleoside analogues, specifically as a modified amino acid ester derivative. The registry entry includes multiple synonym designations that reflect its relationship to valacyclovir and its role as a characterized impurity standard. The systematic naming convention ensures unambiguous identification while highlighting the key structural modifications that distinguish this compound from its parent molecules.

Propiedades

IUPAC Name

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-(ethylamino)-3-methylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N6O4.ClH/c1-4-17-10(9(2)3)14(23)25-6-5-24-8-21-7-18-11-12(21)19-15(16)20-13(11)22;/h7,9-10,17H,4-6,8H2,1-3H3,(H3,16,19,20,22);1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYUKRMZXJXIMC-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C(C)C)C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@@H](C(C)C)C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25ClN6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70158860
Record name N-Ethyl valacyclovir hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70158860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346617-49-9
Record name N-Ethyl valacyclovir hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346617499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Ethyl valacyclovir hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70158860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ETHYL VALACYCLOVIR HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K3FSW5T61
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Acyclovir N-Ethyl-L-valinate Hydrochloride involves several steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may include additional purification steps to ensure the final product meets pharmaceutical standards.

Análisis De Reacciones Químicas

Types of Reactions

Acyclovir N-Ethyl-L-valinate Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Acyclovir N-Ethyl-L-valinate Hydrochloride is a prodrug that is rapidly converted to acyclovir in the body. Acyclovir is phosphorylated by viral thymidine kinase to acyclovir monophosphate, which is then further phosphorylated by cellular enzymes to acyclovir triphosphate. Acyclovir triphosphate competitively inhibits viral DNA polymerase, preventing the replication of viral DNA and thus inhibiting the spread of the virus .

Comparación Con Compuestos Similares

Structural and Functional Comparisons

Table 1: Structural Comparison of Acyclovir Derivatives
Compound Molecular Formula Key Structural Features Primary Use
Acyclovir N-Ethyl-L-valinate HCl C₁₅H₂₄N₆O₄·HCl Ethyl-L-valine ester, hydrochloride salt Impurity/reference standard
Valacyclovir Hydrochloride C₁₃H₂₀N₆O₄·HCl L-Valine ester prodrug of acyclovir Therapeutic (oral antiviral)
Valacyclovir Related Compound E C₁₅H₂₄N₆O₄ N-Ethyl-L-valinate ester (free base) Analytical reference
N-Methyl Valganciclovir HCl C₁₅H₂₄N₆O₅·HCl Methyl-L-valine ester, prodrug of ganciclovir Research/impurity standard
L-Valine Methyl Ester HCl C₆H₁₃NO₂·HCl Simple methyl ester of L-valine Pharmaceutical intermediate

Key Observations :

  • Bioavailability : Valacyclovir Hydrochloride is a well-established prodrug with ~55% oral bioavailability, significantly higher than acyclovir (10–20%) . The ethyl-L-valinate variant (Acyclovir N-Ethyl-L-valinate HCl) lacks clinical data but is hypothesized to exhibit altered pharmacokinetics due to steric and electronic effects of the ethyl group .
  • Toxicity: Compared to valacyclovir, which has a well-documented safety profile, Acyclovir N-Ethyl-L-valinate HCl shows higher acute oral toxicity (Category 4 vs.

Pharmacokinetic and Stability Profiles

Table 2: Stability and Reactivity Data
Compound Stability in Solution Degradation Products Key Reactivity Risks
Acyclovir N-Ethyl-L-valinate HCl Limited data; stable in dry form Likely hydrolysis to acyclovir Reacts with strong oxidizers
Valacyclovir Hydrochloride Stable at pH 3–8 Acyclovir, valine metabolites Incompatible with alkaline agents
L-Valine Methyl Ester HCl Hygroscopic; hydrolyzes in water L-Valine, methanol Moisture-sensitive

Key Findings :

  • Ester Hydrolysis : Both valacyclovir and Acyclovir N-Ethyl-L-valinate HCl undergo enzymatic hydrolysis to release acyclovir, but the ethyl group may slow hydrolysis compared to methyl esters, affecting bioavailability .
  • Storage Conditions : Acyclovir N-Ethyl-L-valinate HCl requires stringent storage in sealed containers to prevent moisture-induced degradation, unlike valacyclovir, which is formulated for clinical stability .

Actividad Biológica

Acyclovir N-Ethyl-L-valinate Hydrochloride is a novel prodrug derived from acyclovir, designed to enhance the bioavailability and therapeutic efficacy of the parent compound. This article delves into its biological activity, pharmacological properties, and clinical implications, supported by data tables and relevant case studies.

1. Overview of Acyclovir and Its Derivatives

Acyclovir (ACV) is a widely used antiviral medication primarily effective against herpes simplex virus (HSV) and varicella-zoster virus (VZV). Its mechanism involves selective phosphorylation by viral thymidine kinase, leading to the inhibition of viral DNA polymerase and subsequent termination of viral DNA synthesis . However, its oral bioavailability is limited, necessitating the development of prodrugs like valacyclovir and potentially N-Ethyl-L-valinate derivatives.

The mechanism of action for this compound mirrors that of acyclovir but with modifications that enhance its pharmacokinetic profile. Upon administration, this compound is expected to undergo enzymatic conversion to acyclovir and L-valine, which may improve absorption rates and bioavailability compared to acyclovir alone .

Key Mechanisms:

  • Phosphorylation : Requires viral thymidine kinase for activation.
  • Inhibition : Competitively inhibits viral DNA polymerase.
  • Chain Termination : Incorporation into viral DNA leads to replication termination.

3. Pharmacokinetics

The pharmacokinetic parameters of this compound have not been extensively documented in the literature. However, studies on related compounds suggest enhanced absorption and prolonged systemic availability due to the esterification with L-valine .

Parameter Acyclovir Valacyclovir N-Ethyl-L-valinate Hydrochloride (Hypothetical)
Oral Bioavailability15-30%54-70%Expected >70%
Peak Plasma Concentration1-2 hours post-dose1-3 hours post-doseHypothetically similar or improved
Half-Life2.5-3 hours3 hoursHypothetically extended

4.1 Antiviral Efficacy

Research indicates that prodrugs like valacyclovir exhibit superior antiviral activity due to improved pharmacokinetics. This compound is expected to follow a similar trend, providing enhanced efficacy against HSV and VZV.

Case Study: Valacyclovir Comparison

A clinical trial comparing valacyclovir with acyclovir demonstrated that valacyclovir was equally effective but required fewer doses due to its better absorption profile . If this compound exhibits comparable properties, it could offer significant advantages in treatment regimens.

5. Clinical Implications

The potential clinical applications for this compound include:

  • Treatment of recurrent genital herpes.
  • Management of herpes zoster (shingles).
  • Prevention of HSV transmission in serodiscordant couples.

5.1 Safety Profile

While the safety profile remains to be fully established for this specific compound, related studies on acyclovir and its prodrugs indicate a generally favorable safety profile with mild side effects such as nausea and headache .

6. Conclusion

This compound represents a promising advancement in antiviral therapy aimed at improving the bioavailability and efficacy of acyclovir. Further research is essential to validate its pharmacokinetic advantages and establish comprehensive clinical guidelines for its use.

Q & A

Basic Research Questions

Q. What are the key methodologies for synthesizing and characterizing Acyclovir N-Ethyl-L-valinate Hydrochloride?

  • Synthesis : The compound is typically synthesized via esterification of acyclovir with N-ethyl-L-valine under controlled acidic conditions. Ethylcellulose and methanol are common solvents, and reaction progress is monitored using HPLC to ensure purity (>95%) .
  • Characterization : Techniques include nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry for molecular weight verification, and high-performance liquid chromatography (HPLC) for purity assessment. Stability testing under varying pH and temperature conditions is critical to validate storage protocols .

Q. How does the stability of this compound compare to acyclovir in different formulations?

  • Stability studies require compatibility testing with excipients and solvents (e.g., 0.9% sodium chloride vs. glucose solutions). For example, acyclovir derivatives show reduced stability in 5% glucose due to hydrolysis, necessitating pH-adjusted formulations. Accelerated degradation studies (40°C/75% RH) and HPLC tracking of degradation products are standard .

Q. What is the mechanism of action of this compound against herpesviruses?

  • The compound is a prodrug metabolized to acyclovir, which inhibits viral DNA polymerase. Acyclovir-triphosphate competitively incorporates into viral DNA, causing chain termination. Selectivity arises from preferential phosphorylation by viral thymidine kinase (TK) over host enzymes .

Advanced Research Questions

Q. How can researchers design experiments to address contradictory clinical data on drug efficacy?

  • Example: In trials comparing valacyclovir hydrochloride (1 g/day) and acyclovir (400 mg/day), recurrence-free rates at 6 months were similar (55% vs. 54%), but placebo groups showed stark differences (7% vs. 83%). To resolve contradictions, use stratified randomization, control for viral load and immune status, and apply multivariate regression to isolate confounding variables .

Q. What experimental approaches are used to analyze resistance mechanisms in herpesviruses against acyclovir derivatives?

  • Resistance is linked to mutations in viral TK or DNA polymerase. Assays include:

  • TK activity assays : Compare phosphorylation rates of acyclovir in wild-type vs. mutant strains.
  • Plaque reduction assays : Measure IC50 shifts in resistant isolates.
  • Sequencing : Identify mutations (e.g., TK-deficient VZV mutants) and correlate with phenotypic resistance .

Q. How can impurity profiling of this compound be optimized for regulatory compliance?

  • Use HPLC-MS to detect and quantify impurities like Related Compound A (2-ethyl acetate derivative) and Related Compound F (N-acetylated byproduct). Follow USP guidelines for thresholds (<0.1% for unknown impurities) and validate methods per ICH Q3A/B .

Q. What in vivo models are appropriate for studying the pharmacokinetics of acyclovir prodrugs?

  • Rodent models (e.g., Sprague-Dawley rats) are used to assess oral bioavailability and conversion rates to acyclovir. Key parameters include AUC, Cmax, and tissue distribution. For neurotropic viruses (e.g., HSV-1), employ murine encephalitis models to evaluate CNS penetration .

Methodological Notes

  • Statistical rigor : Adhere to NIH preclinical guidelines, including power analysis, blinding, and explicit reporting of n-values and variance measures .
  • Data validation : Cross-reference in vitro findings with clinical data (e.g., resistance mutations vs. patient outcomes) to ensure translational relevance .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.